2-Phenylpyrroline
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Overview
Description
2-Phenylpyrroline is an organic compound with the molecular formula C10H9N It is a heterocyclic compound that contains a pyrroline ring substituted with a phenyl group at the 2-position
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Phenylpyrroline can be synthesized through several methods. One common method involves the cyclization of 4-chlorobutyronitrile with phenylmagnesium bromide, followed by dehydrogenation using palladium-supported catalysts such as Pd/C or Pd/Al2O3 . Another method involves the treatment of acetophenone oxime with acetylene in a KOH-DMSO system at 135-150°C under acetylene atmospheric pressure .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using the aforementioned methods. The reaction conditions are optimized to achieve high yields and purity. For example, the dehydrogenation of 2-Phenyl-1-pyrroline to 2-Phenylpyrrole can be performed on a 20-gram scale with good yields and selectivities .
Chemical Reactions Analysis
Types of Reactions
2-Phenylpyrroline undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form 2-Phenylpyrrole.
Reduction: Reduction reactions can convert it to other derivatives.
Substitution: It can participate in substitution reactions with various reagents.
Common Reagents and Conditions
Major Products
The major product formed from the oxidation of this compound is 2-Phenylpyrrole .
Scientific Research Applications
2-Phenylpyrroline has various applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of other heterocyclic compounds.
Medicine: It is investigated for its potential use in the treatment of mental and cardiovascular diseases.
Industry: It is used in the preparation of dyes and conductive pigment composites.
Mechanism of Action
The mechanism of action of 2-Phenylpyrroline involves its interaction with specific molecular targets and pathways. For example, phenylpyrroles, which are derivatives of this compound, activate the fungal osmotic signal transduction pathway through their perception by a typical fungal hybrid histidine kinase . This activation leads to various downstream reactions, such as activation of H±ATPase, K±influx, and glycerol biosynthesis, resulting in increased intracellular turgor and membrane hyperpolarization .
Comparison with Similar Compounds
Similar Compounds
2-Phenylpyrrole: A closely related compound that can be synthesized from 2-Phenylpyrroline.
2-Phenylpyridine: Another similar compound with a pyridine ring instead of a pyrroline ring.
Uniqueness
This compound is unique due to its specific structure and reactivity
Properties
Molecular Formula |
C10H11N |
---|---|
Molecular Weight |
145.20 g/mol |
IUPAC Name |
5-phenyl-2,3-dihydro-1H-pyrrole |
InChI |
InChI=1S/C10H11N/c1-2-5-9(6-3-1)10-7-4-8-11-10/h1-3,5-7,11H,4,8H2 |
InChI Key |
HZTGVDVKRFOEOX-UHFFFAOYSA-N |
Canonical SMILES |
C1CNC(=C1)C2=CC=CC=C2 |
Origin of Product |
United States |
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